N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-22-10-12-23(13-11-22)20-30-28(34)21-35-26-9-5-6-24-14-15-27(31-29(24)26)33-18-16-32(17-19-33)25-7-3-2-4-8-25/h2-15H,16-21H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHUKBAXONEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a quinoline moiety and piperazine derivative, both known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 476.6 g/mol. The structure includes functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O2 |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 863017-26-9 |
Research indicates that compounds containing piperazine and quinoline structures often exhibit activity through multiple mechanisms. Specifically, they may interact with various neurotransmitter receptors, enzymes, and ion channels, leading to effects such as:
- Inhibition of Acetylcholinesterase : Some piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Quinoline derivatives are noted for their antibacterial properties. Studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Antimicrobial Activity
A study on quinoline derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity
In vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents. Comparative studies with established chemotherapeutics like Doxorubicin indicated lower toxicity levels for this compound .
Case Study 1: Piperazine Derivatives
A series of piperazine derivatives were evaluated for their biological activities, including their ability to inhibit acetylcholinesterase. The study found that modifications in the piperazine ring significantly affected binding affinity and inhibitory potency .
Case Study 2: Quinoline-Based Compounds
Research on quinoline-based compounds demonstrated their potential as anti-cancer agents. Compounds similar to this compound showed promising results in reducing tumor growth in animal models .
Scientific Research Applications
Pharmacological Properties
1.1 Antimicrobial Activity
Research has indicated that compounds with quinoline structures often exhibit antimicrobial properties. N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may possess similar qualities, making it a candidate for further investigation as an antimicrobial agent. Studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including resistant strains, suggesting that this compound could be effective against infections that are difficult to treat with conventional antibiotics .
1.2 Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. The compound may share this characteristic, as quinoline-based compounds have been extensively studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. Preliminary studies suggest that modifications to the quinoline structure can enhance antimalarial activity, indicating a promising avenue for this compound .
Case Studies and Research Findings
3.1 In Vitro Studies
In vitro studies have highlighted the potential of this compound as an effective agent against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These studies typically involve assessing the compound's ability to inhibit parasite growth under controlled laboratory conditions, providing insights into its efficacy and potential dosage requirements .
3.2 In Vivo Studies
Further research is needed to evaluate the in vivo efficacy of this compound. Animal models are often employed to study pharmacokinetics and pharmacodynamics, allowing researchers to understand how the compound behaves within a living organism, including absorption rates, distribution, metabolism, and excretion .
Potential Therapeutic Uses
Given its structural characteristics and preliminary findings, this compound could potentially be developed for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Antimalarial | Efficacy against malaria |
| Antiparasitic | Broader applications against parasitic infections |
| Central Nervous System | Possible effects on neurological disorders |
Comparison with Similar Compounds
Key Research Findings and Trends
Structural and Electronic Effects
- Piperazine Substitutions : Electron-withdrawing groups (e.g., -CF₃O, -Cl) on the piperazine ring enhance metabolic stability but may reduce solubility .
Q & A
Q. What are the common synthetic routes for N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via condensation reactions (e.g., Friedländer synthesis).
- Step 2 : Introduction of the phenylpiperazine moiety via nucleophilic substitution at the quinoline C2 position.
- Step 3 : Etherification at the C8 position of quinoline using 2-chloroacetamide derivatives.
- Step 4 : Final coupling with 4-methylbenzylamine via amide bond formation. Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-functionalized columns for improved resolution .
Q. How is the molecular structure of this compound validated?
Key methods include:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., δ 8.48–8.46 ppm for quinoline protons, δ 3.11–3.08 ppm for piperazine N–CH2 groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ = ~538.6 g/mol).
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the acetamide group) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with quinoline-piperazine scaffolds show:
- Neurotransmitter Modulation : Potential interaction with dopamine D2/D3 and serotonin 5-HT1A/2A receptors due to piperazine flexibility .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition (IC50 ~1–10 µM range) linked to cognitive enhancement in vitro .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC ~50 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling.
- Catalysis : Use of KI or CuI to accelerate quinoline C2 functionalization .
- Temperature Control : Step 3 (etherification) requires reflux in THF (~66°C) for 12–18 hours to achieve >70% yield .
- Purification : Sequential chromatography (normal-phase followed by reverse-phase HPLC) reduces impurities from sterically hindered intermediates .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox behavior (e.g., HOMO = −5.2 eV, LUMO = −1.8 eV) .
- Molecular Docking : Simulate binding to dopamine receptors (PDB: 6CM4) using AutoDock Vina; piperazine nitrogen atoms show strong hydrogen bonding with Asp110 .
- MD Simulations : Evaluate conformational stability of the acetamide linker in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives?
- Quinoline Modifications : Electron-withdrawing groups (e.g., Cl at C4) enhance AChE inhibition by 30% compared to methyl groups .
- Piperazine Substitutions : Bulky aryl groups (e.g., 2-trifluoromethoxyphenyl) improve blood-brain barrier permeability (logBB = 0.8 vs. 0.2 for phenyl) .
- Acetamide Linker : Replacing oxygen with sulfur increases metabolic stability (t1/2 = 4.2 hours vs. 1.5 hours in liver microsomes) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral F% < 10% due to first-pass metabolism) and adjust dosing regimens .
- Metabolite Identification : Use LC-MS/MS to detect N-dealkylated or hydroxylated metabolites that may antagonize parent compound effects .
- Species-Specific Differences : Compare receptor binding affinities across models (e.g., human D2 vs. rat D2 receptors) .
Methodological Notes
- Contradiction Analysis : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Advanced Purification : Use preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) for >95% purity .
- In Vivo Testing : Employ zebrafish models for neuroactivity screening due to blood-brain barrier similarity to mammals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
